molecular formula C21H30N2O B1663366 CP 376395 CAS No. 175140-00-8

CP 376395

Cat. No.: B1663366
CAS No.: 175140-00-8
M. Wt: 326.5 g/mol
InChI Key: VIZBSVDBNLAVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

CP-376395 interacts with the CRF1 receptor, a member of class B G-protein-coupled receptors (GPCRs). It binds at an allosteric site and fully antagonizes oCRF-stimulated adenylate cyclase activity in rat cerebral cortex and at human CRF1 receptors . It is highly selective for the human CRF1 receptor subtype .

Cellular Effects

CP-376395 has been shown to have significant effects on various types of cells and cellular processes. For instance, it attenuates CRF-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis in vivo following intravenous administration . It also demonstrates antagonist effects in similar concentrations as the well-established antagonist CP-376395 in experiments on hippocampal neurons .

Molecular Mechanism

CP-376395 exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It binds at an allosteric site on the CRF1 receptor . This binding interaction contributes to its ability to antagonize the CRF1 receptor and inhibit the activation of the HPA axis .

Temporal Effects in Laboratory Settings

The effects of CP-376395 have been observed to change over time in laboratory settings. For instance, a study found that quinine rapidly reduced dopamine signaling on two distinct time scales .

Dosage Effects in Animal Models

In animal models, the effects of CP-376395 vary with different dosages. For example, in male B6 mice, CP-376395 was found to dose-dependently attenuate intake of H2O and food .

Preparation Methods

The synthesis of CP-376395 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically includes:

    Step 1: Formation of the pyridinamine core.

    Step 2: Introduction of the ethylpropyl group.

    Step 3: Addition of the dimethyl and trimethylphenoxy groups.

The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

CP-376395 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s overall structure.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific groups on the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives .

Scientific Research Applications

CP-376395 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the CRF1 receptor and its role in various physiological processes.

    Biology: Researchers use CP-376395 to investigate the molecular mechanisms underlying stress and anxiety-related disorders.

    Medicine: The compound is studied for its potential therapeutic effects in treating conditions such as depression, anxiety, and other stress-related disorders.

    Industry: CP-376395 is used in the development of new drugs targeting the CRF1 receptor

Comparison with Similar Compounds

CP-376395 is unique in its high selectivity and potency for the CRF1 receptor. Similar compounds include:

    CP-154526: Another CRF1 receptor antagonist with similar properties but different chemical structure.

    CP-547632: A compound with a different target but similar therapeutic applications.

    CP-640186: Another CRF1 receptor antagonist with distinct pharmacological properties.

The uniqueness of CP-376395 lies in its ability to penetrate the brain and its high selectivity for the CRF1 receptor, making it a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name

3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5/h10-12,18H,8-9H2,1-7H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZBSVDBNLAVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047298
Record name 3,6-dimethyl-N-(pentan-3-yl)-2-(2,4,6-trimethylphenoxy)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175140-00-8
Record name CP-376395
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175140008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-dimethyl-N-(pentan-3-yl)-2-(2,4,6-trimethylphenoxy)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-376395
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5113G7FP34
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of 4-(1-ethyl-propylamino)-6-methyl-2-(2,4,6-trimethyl-phenoxy)-nicotinic acid methyl ester (prepared as described in Preparation F, 29 mg, 0.078 mmol) and AlCl3 (10 mg,0.078 mmol) in dry THF was added 1 M LiAlH4 in diethyl ether (0.31 ml, 0.31 mmol) at room temperature. After stirring for 10 min, the mixture was heated under reflux for 2 hr. The mixture was quenched with 0.2 ml of water, 0.2 ml of 1N NaOH and 0.4 ml of water and 10 ml of dry THF and stirred for 15 min. The mixture was filtered through Celite® and washed with chloroform. The filtrate was dried over dry sodium sulfate, filtered and concentrated to dryness to give 26 mg (93%) of white solid. 1H NMR (CDC13) δ 6.85(s,2H), 6.08(s,1H), 3.72(d,NH, 1H), 3.35(m,1H), 2.30(s,3H), 2.16(s,3H), 2.13 (s,3H), 2.05(s, 6H), 1.45-1.75(m,4H), 0.98(t,6H) ppm. The corresponding HCl salt was prepared and triturated with diethyl ether to give white solid, mp.212-215° C.
Name
4-(1-ethyl-propylamino)-6-methyl-2-(2,4,6-trimethyl-phenoxy)-nicotinic acid methyl ester
Quantity
29 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.31 mL
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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